1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea
Description
Properties
IUPAC Name |
1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-27-18-11-9-16(10-12-18)15-24-22(26)23-14-13-21(25)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,21,25H,13-15H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNNSWPNJJIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a naphthalene moiety, which is known for its biological activity, and a methoxybenzyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of urea compounds exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Urea Compounds
| Compound Name | Microbial Strain | MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | E. coli | 62.5 | Disruption of cell wall synthesis |
| 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea | MRSA | TBD | TBD |
Note: Specific MIC values for the compound are currently under investigation.
Anticancer Activity
The anticancer potential of similar compounds has been evaluated in various studies, particularly focusing on their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the effects of urea derivatives on human cancer cell lines, it was found that certain compounds exhibited significant cytotoxicity against ovarian and breast cancer cells.
- Cell Lines Tested : A2780 (ovarian carcinoma), MCF-7 (breast cancer)
- Results : Compounds showed IC50 values ranging from 4.47 to 52.8 µM, indicating their potential as effective anticancer agents.
Table 2: Cytotoxic Activity of Urea Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | A2780 | 10.5 | Induction of apoptosis |
| Compound D | MCF-7 | 20.0 | Inhibition of tubulin polymerization |
| 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea | TBD | TBD | TBD |
The biological activity of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea may involve several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis pathways.
- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells.
- Tubulin Interaction : Molecular docking studies suggest that the compound may interact with tubulin, inhibiting its polymerization.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogues:
*Estimated based on structural analogy to .
Key Observations:
Substituent Effects :
- The 4-methoxybenzyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in ’s compound. This difference may influence solubility and target-binding affinity .
- The 3-hydroxypropyl-naphthalene moiety in the target compound provides a rigid aromatic system and hydrogen-bonding capability, similar to the naphthylmethyl group in but with enhanced conformational flexibility .
- Diisopropyl groups in ’s compound likely reduce solubility compared to the target’s hydrophilic hydroxy and methoxy substituents .
Synthetic Routes :
- and describe urea syntheses using polar aprotic solvents (DMF, acetonitrile), suggesting the target compound may follow similar protocols .
- The trifluoromethyl group in ’s compound requires specialized reagents (e.g., trifluoromethylating agents), whereas the methoxy group in the target compound could be introduced via simpler alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
